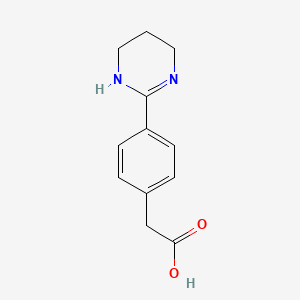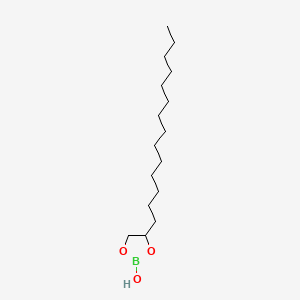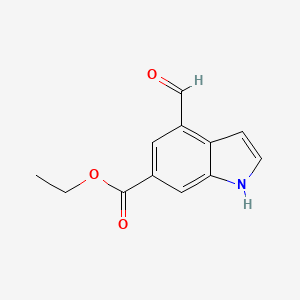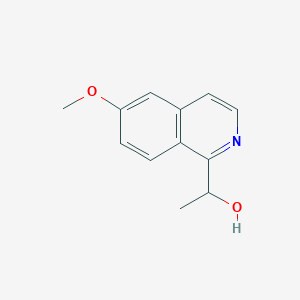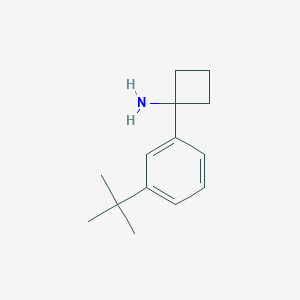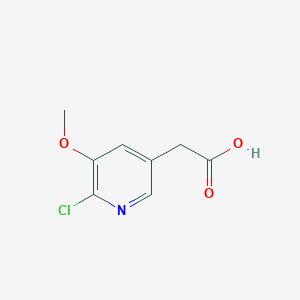
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the pyridine ring, and an acetic acid moiety attached to the 3-position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid typically involves the functionalization of a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(6-Hydroxy-5-methoxypyridin-3-yl)acetic acid.
Reduction: Formation of 2-(5-Methoxypyridin-3-yl)acetic acid.
Substitution: Formation of 2-(6-Amino-5-methoxypyridin-3-yl)acetic acid or 2-(6-Mercapto-5-methoxypyridin-3-yl)acetic acid.
Scientific Research Applications
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-5-methoxypyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.
2-(6-Chloro-5-methoxypyridin-3-yl)methanol: Similar structure but with a hydroxymethyl group instead of an acetic acid moiety.
2-(6-Chloro-5-methoxypyridin-3-yl)amine: Similar structure but with an amino group instead of an acetic acid moiety.
Uniqueness
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid is unique due to the presence of both a chloro and methoxy group on the pyridine ring, combined with an acetic acid moiety. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(6-chloro-5-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-6-2-5(3-7(11)12)4-10-8(6)9/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
YBZQYFPNFONVGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)






